3-Fluorocyclobutanecarboxylic acid molecular weight
3-Fluorocyclobutanecarboxylic acid molecular weight
An In-Depth Technical Guide to 3-Fluorocyclobutanecarboxylic Acid: Synthesis, Analysis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Fluorocyclobutanecarboxylic acid, a pivotal fluorinated building block for researchers, scientists, and drug development professionals. The strategic incorporation of a fluorine atom onto the rigid cyclobutane scaffold imparts unique physicochemical properties that are highly desirable in medicinal chemistry and materials science. This document details the compound's fundamental properties, outlines robust synthetic pathways, describes state-of-the-art analytical methodologies for its characterization, and explores its applications, particularly in the development of novel therapeutics. The content is grounded in established scientific literature, providing field-proven insights and validated protocols to support advanced research and development endeavors.
Introduction: The Strategic Value of Fluorinated Cyclobutanes
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery.[1] Fluorine's high electronegativity and small atomic radius can profoundly modulate a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When combined with the conformationally constrained cyclobutane ring, these effects are amplified, offering a three-dimensional chemical space that is distinct from traditional aromatic systems.[3]
3-Fluorocyclobutanecarboxylic acid emerges as a particularly valuable building block. It combines the rigid cyclobutane core, which can serve as a bioisostere for phenyl rings or other moieties, with a fluorine atom that enhances key pharmacokinetic properties.[3] The carboxylic acid group provides a versatile chemical handle for further synthetic elaboration, enabling its incorporation into a wide array of complex molecular architectures. Its derivatives have shown significant promise, most notably in the development of radiolabeled amino acids for Positron Emission Tomography (PET) imaging in oncology.[4][5] This guide serves as a senior-level resource for understanding and utilizing this potent synthetic intermediate.
Physicochemical Properties and Structural Data
The precise molecular characteristics of 3-Fluorocyclobutanecarboxylic acid are fundamental to its application. The fluorine substituent significantly influences the acidity of the carboxylic acid and the overall lipophilicity of the molecule.
Below is the chemical structure of 3-Fluorocyclobutanecarboxylic acid.
Caption: 2D Structure of 3-Fluorocyclobutanecarboxylic acid.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₇FO₂ |
| Molecular Weight | 118.11 g/mol |
| Appearance | Solid (Typical) |
| CAS Number | 481-34-5 (cis/trans mixture) |
| Acidity (pKa) | Fluorination lowers the pKa compared to the non-fluorinated analog, increasing acidity.[3] |
| Lipophilicity (LogP) | The impact on lipophilicity is stereoisomer-dependent; trans-isomers are generally more lipophilic.[3] |
Synthesis and Manufacturing
A robust and scalable synthesis is critical for the widespread application of 3-Fluorocyclobutanecarboxylic acid. Multigram syntheses have been developed, often starting from commercially available cyclobutanone.[6] The key transformation involves a nucleophilic fluorination step.
The diagram below illustrates a common synthetic pathway.
Caption: Generalized synthetic pathway to 3-Fluorocyclobutanecarboxylic acid.
Protocol: Representative Synthesis
The following protocol is a conceptual representation based on established methodologies for producing fluorinated cyclobutanes.[6][7]
Objective: To synthesize 3-Fluorocyclobutanecarboxylic acid from a cyclobutanol precursor.
Materials:
-
3-Hydroxycyclobutanecarboxylic acid derivative (ester protected)
-
Diethylaminosulfur trifluoride (DAST) or similar fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Fluorination Reaction Setup: Dissolve the 3-hydroxycyclobutanecarboxylic acid ester precursor in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The reaction is performed at low temperature to control the reactivity of the fluorinating agent and minimize side reactions. An inert atmosphere prevents reactions with atmospheric moisture and oxygen.
-
-
Addition of Fluorinating Agent: Add DAST dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Causality: DAST is a nucleophilic fluorinating agent that replaces the hydroxyl group with fluorine via an Sₙ2-type mechanism. The slow warming ensures the reaction proceeds to completion.
-
-
Workup and Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of NaHCO₃.
-
Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the DAST reaction, making the mixture safer to handle and facilitating extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification of Ester: Purify the crude fluorinated ester product using silica gel column chromatography.
-
Hydrolysis: Treat the purified ester with an aqueous solution of NaOH or LiOH to hydrolyze the ester to the corresponding carboxylate salt.
-
Acidification and Final Product Isolation: Acidify the aqueous solution with HCl to a pH of ~2. This protonates the carboxylate, causing the 3-Fluorocyclobutanecarboxylic acid to precipitate or become extractable into an organic solvent like ethyl acetate. Extract, dry, and concentrate the solvent to yield the final product.
-
Self-Validation: The identity and purity of the final product must be confirmed by the analytical methods described in the next section.
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Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of 3-Fluorocyclobutanecarboxylic acid. A combination of chromatographic and spectroscopic techniques is typically employed.
Workflow: Purity and Identity Confirmation
Caption: Standard analytical workflow for 3-Fluorocyclobutanecarboxylic acid.
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a primary method for assessing purity.[8] Reversed-phase columns are typically effective for separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is required prior to GC analysis.[9] The carboxyl group is converted into a less polar ester (e.g., a methyl or silyl ester), allowing for volatilization and separation. GC-MS is highly sensitive and provides definitive molecular weight information.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the proton environment and stereochemistry.
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom.
-
Applications in Research and Development
The unique properties of 3-Fluorocyclobutanecarboxylic acid make it a valuable building block in several areas of R&D.
Medicinal Chemistry and Drug Discovery
The primary application is in medicinal chemistry, where the fluorocyclobutane moiety acts as a saturated, three-dimensional bioisostere.
-
Improving Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can block common points of metabolic attack and increase a drug's half-life.[2]
-
Modulating Pharmacokinetics: Fluorine substitution can fine-tune lipophilicity and basicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
PET Imaging Agents: The most prominent application is in the synthesis of the synthetic amino acid analog anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC or Fluciclovine). This radiotracer is used in PET imaging for the diagnosis and staging of recurrent prostate cancer and other tumors.[4][11][12] Tumor cells often exhibit upregulated amino acid transport, leading to the accumulation of [¹⁸F]FACBC, which allows for clear visualization of malignant tissues.[11][13]
Materials Science
While less common than in pharmaceuticals, fluorinated building blocks are also of interest in materials science.[14] The incorporation of 3-Fluorocyclobutanecarboxylic acid into polymers can enhance thermal stability, chemical resistance, and modify dielectric properties. The carboxylic acid functionality allows it to be readily integrated into polymer backbones via esterification or amidation.[14]
Conclusion
3-Fluorocyclobutanecarboxylic acid is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally restricted core and a strategically placed fluorine atom provides a powerful lever for optimizing the properties of advanced molecules. From enhancing the pharmacokinetic profiles of new drug candidates to its validated role in clinically approved PET imaging agents, this building block offers significant advantages for researchers in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and application is essential for unlocking its full potential in the next generation of chemical innovation.
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